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Compound of Interest

Compound Name: 2',5,6',7-Tetraacetoxyflavanone

Cat. No.: B15587614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2',5,6',7-
Tetraacetoxyflavanone, a member of the flavanone class of polyphenolic compounds. Due to

the limited availability of specific experimental data for this exact molecule in publicly

accessible literature, this document presents representative spectroscopic data and

experimental protocols based on closely related and structurally similar acetylated flavanones.

The information herein is intended to serve as a valuable resource for the synthesis,

characterization, and evaluation of this and similar compounds in research and drug

development contexts.

Chemical Structure
2',5,6',7-Tetraacetoxyflavanone belongs to the flavanone family, characterized by a C6-C3-C6

skeleton. The structure consists of a chromanone ring system (A and C rings) with a phenyl

group (B ring) attached at the 2-position. In this specific compound, hydroxyl groups at

positions 2', 5, 6', and 7 are acetylated.

Molecular Formula: C₂₃H₂₀O₁₀ CAS Number: 80604-17-7

Spectroscopic Data
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The following tables summarize the expected spectroscopic data for 2',5,6',7-
Tetraacetoxyflavanone, based on the analysis of analogous acetylated flavanones.

Table 1: Representative ¹H-NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 - 7.2 m 4H
Aromatic Protons (B-

ring)

~6.8 - 6.5 m 2H
Aromatic Protons (A-

ring)

~5.4 dd 1H H-2

~3.1 dd 1H H-3a

~2.8 dd 1H H-3b

~2.3 s 12H
Acetyl Protons (4 x

OCOCH₃)

Note: The precise chemical shifts and coupling constants will vary depending on the solvent

and the specific substitution pattern.

Table 2: Representative ¹³C-NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~190 C-4 (Carbonyl)

~168 Acetyl Carbonyls

~160 - 110 Aromatic Carbons

~80 C-2

~45 C-3

~21 Acetyl Methyls
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Table 3: Representative FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Assignment

~3100 - 3000 Aromatic C-H Stretch

~1770 - 1750 Acetyl C=O Stretch

~1690 Flavanone C=O Stretch (C-4)

~1600 - 1450 Aromatic C=C Stretch

~1200 - 1100 C-O Stretch (Acetyl)

Table 4: Representative Mass Spectrometry Data

m/z Assignment

[M+H]⁺ Molecular Ion Peak

[M+Na]⁺ Sodium Adduct

Fragments
Loss of acetyl groups, retro-Diels-Alder

fragmentation of the C-ring

Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and

characterization of acetylated flavanones.

3.1. Synthesis: Acetylation of Flavanones

This protocol describes a general method for the acetylation of hydroxylated flavanones.[1]

Materials:

Parent polyhydroxyflavanone

Acetic anhydride ((CH₃CO)₂O)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11276853/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pyridine (as catalyst)

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Rotary evaporator

Standard laboratory glassware

Procedure:

Dissolve the parent flavanone in a suitable solvent such as dichloromethane or pyridine.

Add an excess of acetic anhydride to the solution. The molar excess will depend on the

number of hydroxyl groups to be acetylated.

Add a catalytic amount of pyridine if not used as the solvent.

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours

to overnight, depending on the reactivity of the flavanone.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by slowly adding a saturated solution of sodium

bicarbonate to neutralize excess acetic anhydride.

Extract the acetylated product with a suitable organic solvent like ethyl acetate.

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent using a rotary evaporator.

Purify the crude product by recrystallization or column chromatography to obtain the pure

tetraacetoxyflavanone.
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3.2. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Acquisition: Obtain standard ¹H, ¹³C, and optionally 2D NMR spectra (COSY, HSQC,

HMBC) to aid in complete structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or

analyze as a thin film on a salt plate (e.g., NaCl or KBr).

Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer.

Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Analyze using an Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) mass spectrometer.

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode to determine

the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways
Flavanones, as a class, are known to exhibit a range of biological activities, including anti-

inflammatory, antioxidant, and anticancer effects.[2][3][4] The acetylation of flavanones can

modify their bioavailability and biological activity.
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4.1. Anti-Inflammatory Signaling Pathway

Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways

such as the NF-κB pathway. The following diagram illustrates a simplified representation of this

inhibition.
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Caption: Inhibition of the NF-κB signaling pathway by 2',5,6',7-Tetraacetoxyflavanone.

4.2. Experimental Workflow for Spectroscopic Analysis
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The logical flow from sample preparation to data analysis is crucial for accurate

characterization.

Start: Purified
2',5,6',7-Tetraacetoxyflavanone

Sample Prep for NMR
(Dissolve in deuterated solvent)

Sample Prep for FT-IR
(Prepare KBr pellet or thin film)

Sample Prep for MS
(Dissolve in volatile solvent)

NMR Data Acquisition
(¹H, ¹³C, 2D) FT-IR Data Acquisition MS Data Acquisition

(ESI or MALDI)

NMR Spectral Analysis
(Chemical shifts, coupling constants)

FT-IR Spectral Analysis
(Functional group identification)

MS Spectral Analysis
(Molecular weight, fragmentation)

Structure Elucidation &
Confirmation
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Caption: Workflow for the spectroscopic characterization of 2',5,6',7-Tetraacetoxyflavanone.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics

of 2',5,6',7-Tetraacetoxyflavanone, based on data from analogous compounds. The detailed

experimental protocols offer a practical framework for the synthesis and analysis of this and

other acetylated flavanones. The illustrated signaling pathway highlights a potential mechanism

of its biological activity, providing a basis for further investigation into its therapeutic potential.

Researchers are encouraged to use this guide as a starting point for their own experimental
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work, with the understanding that empirical data for the specific compound of interest should be

generated for definitive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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